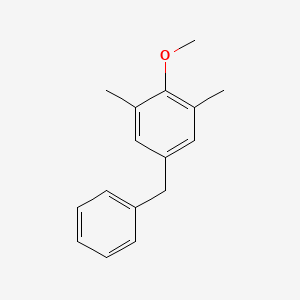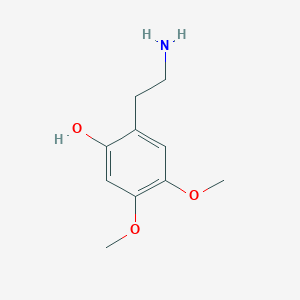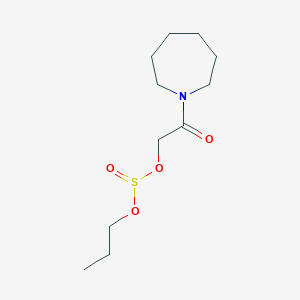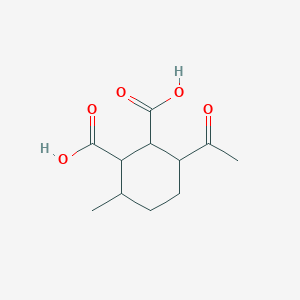
3-Acetyl-6-methylcyclohexane-1,2-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-6-methylcyclohexane-1,2-dicarboxylic acid is an organic compound that belongs to the class of dicarboxylic acids. These compounds are characterized by the presence of two carboxyl groups (-COOH) in their molecular structure. The compound’s unique structure, which includes an acetyl group, a methyl group, and a cyclohexane ring, makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-6-methylcyclohexane-1,2-dicarboxylic acid typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors followed by functional group modifications. For instance, starting from a cyclohexane derivative, the introduction of acetyl and methyl groups can be achieved through Friedel-Crafts acylation and alkylation reactions, respectively. The carboxyl groups can be introduced via oxidation reactions using strong oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-6-methylcyclohexane-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The acetyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
3-Acetyl-6-methylcyclohexane-1,2-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Acetyl-6-methylcyclohexane-1,2-dicarboxylic acid involves its interaction with various molecular targets. The compound’s carboxyl groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their function. The acetyl and methyl groups may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Hexanedioic acid: A simple dicarboxylic acid with a six-carbon chain.
Cyclohexane-1,2-dicarboxylic acid: Lacks the acetyl and methyl groups present in 3-Acetyl-6-methylcyclohexane-1,2-dicarboxylic acid.
Phthalic acid: An aromatic dicarboxylic acid with a benzene ring.
Uniqueness
This compound is unique due to its combination of functional groups and cyclohexane ring structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
61328-62-9 |
|---|---|
Molecular Formula |
C11H16O5 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
3-acetyl-6-methylcyclohexane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C11H16O5/c1-5-3-4-7(6(2)12)9(11(15)16)8(5)10(13)14/h5,7-9H,3-4H2,1-2H3,(H,13,14)(H,15,16) |
InChI Key |
CKSOVQJZINFMQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1C(=O)O)C(=O)O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(6,8-Dioxaspiro[4.5]decan-9-yl)methyl]morpholine](/img/structure/B14576064.png)
![N-[Dichloro(diethylamino)-lambda~5~-phosphanylidene]phosphoramidic dichloride](/img/structure/B14576066.png)
![Thieno[2,3-b]quinoline, 2,3-dihydro-6,7-dimethoxy-4-methyl-](/img/structure/B14576067.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-(3-nitrophenyl)-](/img/structure/B14576072.png)
![2-[(2-Pentyl-3,4-dihydro-2H-pyrrol-5-yl)amino]ethan-1-ol](/img/structure/B14576087.png)


![[2-(4-Hydroxyanilino)ethyl]phosphonic acid](/img/structure/B14576110.png)
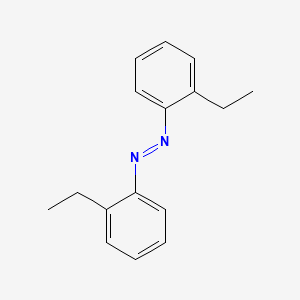
![1,5-Bis[5-(4-chlorophenyl)thiophen-2-yl]penta-1,4-dien-3-one](/img/structure/B14576130.png)
